4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride
CAS No.: 4514-43-6
Cat. No.: VC2181619
Molecular Formula: C12H16ClN5O2
Molecular Weight: 297.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4514-43-6 |
|---|---|
| Molecular Formula | C12H16ClN5O2 |
| Molecular Weight | 297.74 g/mol |
| IUPAC Name | 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H15N5O2.ClH/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-7(4-6-8)9(18)19;/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16);1H |
| Standard InChI Key | AZPFHSJHEURHCN-UHFFFAOYSA-N |
| SMILES | CC1(N=C(N=C(N1C2=CC=C(C=C2)C(=O)O)N)N)C.Cl |
| Canonical SMILES | CC1(N=C(N=C(N1C2=CC=C(C=C2)C(=O)O)N)N)C.Cl |
Introduction
Chemical Identity and Basic Information
4-(4,6-Diamino-2,2-dimethyl-2h- triazin-1-yl)-benzoic acid hydrochloride is classified as an organic compound with specific identifiers that distinguish it in chemical databases and literature. This section details the fundamental information that characterizes this compound's identity.
Identification Parameters
The compound is characterized by several standardized identification parameters that allow for unambiguous recognition in chemical databases and literature.
| Parameter | Value |
|---|---|
| CAS Number | 4514-43-6 |
| Molecular Formula | C12H16ClN5O2 |
| Molecular Weight | 297.74 g/mol |
| IUPAC Name | 4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C12H15N5O2.ClH/c1-12(2)16-10(13)15-11(14)17(12)8-5-3-7(4-6-8)9(18)19;/h3-6H,1-2H3,(H,18,19)(H4,13,14,15,16);1H |
| SMILES | CC1(N=C(N=C(N1C2=CC=C(C=C2)C(=O)O)N)N)C.Cl |
Physical and Chemical Properties
The physical and chemical properties of 4-(4,6-Diamino-2,2-dimethyl-2h- triazin-1-yl)-benzoic acid hydrochloride significantly influence its behavior in various experimental conditions and applications. Understanding these properties is crucial for researchers working with this compound.
Physical Properties
The compound typically exists as a crystalline solid at room temperature, which is characteristic of many organic hydrochloride salts. Its solubility profile is influenced by its functional groups and ionic character as a hydrochloride salt.
| Property | Description |
|---|---|
| Physical State | Crystalline solid |
| Color | Not explicitly stated in sources |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol |
| Stability | Relatively stable under normal laboratory conditions |
The hydrochloride form generally enhances water solubility compared to the free base form, making it potentially more suitable for aqueous applications in research settings.
Chemical Properties
The triazine ring, with its three nitrogen atoms, serves as a basic scaffold and can participate in various chemical reactions. The amino groups (-NH2) attached to the triazine ring can act as nucleophiles in chemical reactions and may participate in hydrogen bonding. The carboxylic acid group (-COOH) can undergo typical reactions of carboxylic acids, including esterification, decarboxylation, and salt formation.
The compound is classified as an irritant under hazard codes, which indicates potential for tissue irritation upon direct contact. This classification is important for safety considerations when handling the compound in laboratory settings .
Molecular Structure and Characteristics
The molecular structure of 4-(4,6-Diamino-2,2-dimethyl-2h- triazin-1-yl)-benzoic acid hydrochloride features distinct structural elements that contribute to its chemical behavior and potential applications.
Structural Features
The core structure consists of a triazine ring substituted with two amino groups and connected to a benzoic acid moiety. The triazine ring is a six-membered heterocyclic ring containing three nitrogen atoms, which contributes to the compound's ability to participate in various chemical interactions.
Key structural features include:
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A 1,3,5-triazine ring with nitrogen atoms at positions 1, 3, and 5
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Two amino groups (-NH2) attached to the triazine ring at positions 4 and 6
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Two methyl groups attached to the carbon at position 2 of the triazine ring
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A benzoic acid moiety connected to the triazine ring at the nitrogen at position 1
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A para-substituted benzene ring (with the carboxylic acid group at the 4-position)
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A hydrochloride salt form, where the chloride ion is associated with a protonated nitrogen
This structural arrangement allows for various chemical interactions, including hydrogen bonding, acid-base reactions, and potential coordination with metal ions or other biological targets.
Structural Analysis Techniques
Several analytical techniques can be employed to confirm and study the structure of this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the hydrogen and carbon environments in the molecule
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Infrared (IR) spectroscopy: Identifies functional groups such as amino, carboxylic acid, and aromatic rings
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Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns for structural elucidation
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X-ray Crystallography: Determines the three-dimensional arrangement of atoms in the crystalline state
These techniques are essential for verifying the compound's structure and purity in research and development contexts.
Synthesis and Production Methods
The synthesis of 4-(4,6-Diamino-2,2-dimethyl-2h- triazin-1-yl)-benzoic acid hydrochloride involves specific reaction pathways and conditions to achieve the desired structural arrangement with high purity.
Laboratory Synthesis
The synthesis of this compound typically involves the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with a derivative of benzoic acid. This reaction is usually conducted in the presence of suitable solvents such as ethanol or methanol and may require a catalyst like piperidine to enhance the reaction rate.
The general synthetic route may include the following steps:
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Formation of the triazine ring structure through appropriate cyclization reactions
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Introduction of the amino groups at positions 4 and 6 of the triazine ring
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Attachment of the benzoic acid moiety to the nitrogen at position 1 of the triazine ring
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Conversion to the hydrochloride salt form by treatment with hydrochloric acid
The reaction conditions—including temperature, pressure, and reaction time—are critical factors that must be carefully controlled to achieve optimal yields and purity.
Industrial Production Considerations
For industrial-scale production, the synthetic process may be optimized through:
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Use of more efficient catalysts to increase reaction rates and yields
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Implementation of continuous flow chemistry techniques for better process control
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Development of improved purification methods, including recrystallization and chromatography
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Application of green chemistry principles to reduce waste and environmental impact
The final steps typically involve purification and crystallization to isolate the product in its pure form, which is essential for research applications that require high-purity materials.
Chemical Reactivity
4-(4,6-Diamino-2,2-dimethyl-2h- triazin-1-yl)-benzoic acid hydrochloride can undergo various chemical reactions due to its functional groups, making it versatile in chemical transformations.
Reactivity Patterns
The compound exhibits reactivity patterns characteristic of its functional groups:
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The amino groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds
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The carboxylic acid moiety can undergo esterification, amidation, and decarboxylation reactions
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The triazine ring can participate in various reactions typical of nitrogen-containing heterocycles
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The compound can form salts and complexes with metal ions due to its nitrogen-rich structure
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions (temperature, pH) are essential for achieving desired outcomes in these reactions.
Reaction with Biological Systems
The compound's reactivity extends to biological systems, where it may interact with biomolecules through:
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Hydrogen bonding with proteins and nucleic acids
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Covalent bond formation with nucleophilic amino acid residues
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Ionic interactions with charged biomolecules
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Potential enzyme inhibition through specific binding interactions
These interaction mechanisms contribute to the compound's potential biological activities, which are areas of ongoing research and investigation.
Research Applications
4-(4,6-Diamino-2,2-dimethyl-2h- triazin-1-yl)-benzoic acid hydrochloride has diverse applications in scientific research, spanning multiple disciplines and technical fields.
Chemical Research Applications
In chemical research, the compound serves as:
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A building block for the synthesis of more complex molecules
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A model compound for studying triazine chemistry
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A reagent in specific chemical transformations
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A reference standard in analytical chemistry
The compound's unique structural features make it valuable for studying structure-activity relationships and developing new synthetic methodologies.
Materials Science Applications
In materials science, triazine-based compounds like 4-(4,6-Diamino-2,2-dimethyl-2h- triazin-1-yl)-benzoic acid hydrochloride can be used in:
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Development of polymers with specific properties
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Creation of materials with coordination capabilities
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Design of organic electronic materials
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Formulation of specialty coatings and adhesives
The nitrogen-rich structure of the triazine ring provides opportunities for coordination chemistry applications and the development of materials with unique properties.
Comparative Analysis with Similar Compounds
A comparative analysis of 4-(4,6-Diamino-2,2-dimethyl-2h- triazin-1-yl)-benzoic acid hydrochloride with similar compounds provides insights into structure-activity relationships and potential applications.
Comparison with Structural Isomers
The positional isomer 3-(4,6-Diamino-2,2-dimethyl-2H- triazin-1-YL)-benzoic acid hydrochloride (with the benzoic acid moiety at the meta position) has a different CAS number (4576-37-8) and potentially different properties and activities compared to the para-substituted compound that is the focus of this article.
These structural differences, though subtle, can significantly impact:
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Physical properties such as solubility and crystallinity
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Chemical reactivity patterns
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Biological activity profiles
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Application potential in various research fields
Comparison with Non-Hydrochloride Form
The non-hydrochloride form, 4-(4,6-DIAMINO-2,2-DIMETHYL-2H- TRIAZIN-1-YL)-BENZOIC ACID, has a lower molecular weight (261.28 g/mol compared to 297.74 g/mol for the hydrochloride salt) and different solubility characteristics .
The hydrochloride salt form typically offers:
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Enhanced water solubility compared to the free base
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Potentially different stability characteristics
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Modified bioavailability in biological systems
These comparisons highlight the importance of considering the specific form of a compound in research applications, as seemingly minor structural variations can lead to significant differences in behavior and properties.
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